6-(4-Chlorophenyl)-1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile
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Description
Synthesis Analysis
The synthesis of related chlorinated pyridine carbonitriles involves chlorination reactions and condensation with amines. For instance, the chlorination of a hydroxy-substituted pyridinecarbonitrile with POCl3 and PCl5 yields a chloro-substituted derivative . Similarly, the synthesis of complex pyridine derivatives can involve reactions with various reagents, such as aldehydes, ethanones, and malononitrile, in the presence of catalysts like ammonium acetate . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of chlorinated pyridine derivatives is characterized using spectroscopic methods, including mass spectrometry, IR, UV-Vis, and NMR . X-ray crystallography provides detailed insights into the crystal structure, confirming the molecular geometry and intermolecular interactions . These techniques would be essential for the structural analysis of "6-(4-Chlorophenyl)-1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile".
Chemical Reactions Analysis
Chlorinated pyridinecarbonitriles can react with various metal ions to form complexes, as seen in the reaction with transition metals like Mn(II), Fe(III), Co(II), and Ni(II) . These reactions are typically carried out in solvents such as methanol and acetone at room temperature. The resulting metal complexes often exhibit different properties compared to the free ligand, including enhanced antibacterial activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorinated pyridinecarbonitriles and their metal complexes are determined through elemental analysis, conductance measurements, and thermal analyses . The presence of substituents on the pyridine ring can significantly influence these properties. For example, the introduction of chlorophenyl groups can affect the compound's reactivity and interaction with metals . The thermal stability of these compounds is often assessed using thermogravimetric analysis, which can provide information on their decomposition patterns and the presence of solvent molecules in the crystal structure .
Safety And Hazards
This involves understanding the potential risks associated with the compound. It includes toxicity levels, environmental impact, and precautions to be taken while handling the compound.
Future Directions
This could involve potential applications of the compound, areas of research that could be explored, and how the compound can be modified or used in the development of new materials or drugs.
properties
IUPAC Name |
6-(4-chlorophenyl)-1-[(2,6-dichlorophenyl)methyl]-2-oxopyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11Cl3N2O/c20-14-7-4-12(5-8-14)18-9-6-13(10-23)19(25)24(18)11-15-16(21)2-1-3-17(15)22/h1-9H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAGSOARKUYDPGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CN2C(=CC=C(C2=O)C#N)C3=CC=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11Cl3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Chlorophenyl)-1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile |
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